REACTION_SMILES
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[CH3:14][OH:15].[Cl:2][c:3]1[n:4][cH:5][c:6]([N+:11](=[O:12])[O-:13])[cH:7][c:8]1[O:9][CH3:10].[Na:1]>>[c:3]1([O:15][CH3:14])[n:4][cH:5][c:6]([N+:11](=[O:12])[O-:13])[cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])cnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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COc1cc([N+](=O)[O-])cnc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |